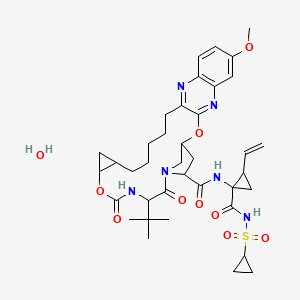
Grazoprevir hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Grazoprevir hydrate is a direct-acting antiviral medication primarily used to treat chronic Hepatitis C infections. It functions as an inhibitor of the NS3/4A protease enzyme, which is essential for the replication of the Hepatitis C virus. This compound is often used in combination with other antiviral agents to enhance its efficacy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Grazoprevir hydrate involves several key steps, including the formation of a macrocyclic ring structure. The process typically begins with the preparation of intermediate compounds, which are then subjected to ring-closing metathesis reactions. This method is favored for its efficiency and reliability in producing the desired macrocyclic structure .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, often involving advanced purification techniques such as crystallization and chromatography to ensure the final product meets pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions: Grazoprevir hydrate undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the compound’s functional groups, potentially altering its antiviral activity.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Substitution reactions can introduce new functional groups, potentially enhancing the compound’s efficacy or stability.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated analogs .
Aplicaciones Científicas De Investigación
Grazoprevir hydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying macrocyclic ring formation and protease inhibition.
Biology: Researchers use this compound to study the replication mechanisms of the Hepatitis C virus and to develop new antiviral therapies.
Medicine: Clinically, it is used to treat chronic Hepatitis C infections, often in combination with other antiviral agents to achieve a sustained virologic response.
Industry: The compound’s synthesis and production methods are studied to improve industrial-scale manufacturing processes
Mecanismo De Acción
Grazoprevir hydrate exerts its antiviral effects by inhibiting the NS3/4A protease enzyme, which is crucial for the replication of the Hepatitis C virus. By blocking this enzyme, this compound prevents the virus from processing its polyprotein into functional viral proteins, thereby halting viral replication. This inhibition occurs through the binding of this compound to the active site of the NS3/4A protease, preventing substrate access and subsequent cleavage .
Comparación Con Compuestos Similares
Boceprevir: Another NS3/4A protease inhibitor used to treat Hepatitis C.
Simeprevir: A similar compound that also targets the NS3/4A protease enzyme.
Telaprevir: Another antiviral agent that inhibits the NS3/4A protease
Comparison: Grazoprevir hydrate is unique in its high potency and broad genotype coverage, making it effective against multiple Hepatitis C virus genotypes. Additionally, its macrocyclic structure provides enhanced stability and binding affinity compared to linear inhibitors like Boceprevir and Telaprevir. This results in a more robust antiviral response and a lower likelihood of resistance development .
Propiedades
Número CAS |
1350462-55-3 |
|---|---|
Fórmula molecular |
C38H52N6O10S |
Peso molecular |
784.9 g/mol |
Nombre IUPAC |
(1R,18R,20R,24R,27R)-24-tert-butyl-N-[(1R,2R)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxamide;hydrate |
InChI |
InChI=1S/C38H50N6O9S.H2O/c1-6-22-19-38(22,35(47)43-54(49,50)25-13-14-25)42-32(45)29-18-24-20-44(29)34(46)31(37(2,3)4)41-36(48)53-30-16-21(30)10-8-7-9-11-27-33(52-24)40-28-17-23(51-5)12-15-26(28)39-27;/h6,12,15,17,21-22,24-25,29-31H,1,7-11,13-14,16,18-20H2,2-5H3,(H,41,48)(H,42,45)(H,43,47);1H2/t21-,22+,24-,29-,30-,31+,38-;/m1./s1 |
Clave InChI |
RXSARIJMSJWJLZ-ZKHHNAEQSA-N |
SMILES |
CC(C)(C)C1C(=O)N2CC(CC2C(=O)NC3(CC3C=C)C(=O)NS(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCCC7CC7OC(=O)N1.O |
SMILES isomérico |
CC(C)(C)[C@@H]1C(=O)N2C[C@@H](C[C@@H]2C(=O)N[C@@]3(C[C@@H]3C=C)C(=O)NS(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCC[C@@H]7C[C@H]7OC(=O)N1.O |
SMILES canónico |
CC(C)(C)C1C(=O)N2CC(CC2C(=O)NC3(CC3C=C)C(=O)NS(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCCC7CC7OC(=O)N1.O |
Apariencia |
White to off-white solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
MK-5172; MK 5172; MK5172; Grazoprevir; Grazoprevir hydrate; trade name: Zepatier. |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















